![molecular formula C13H19N3O B12995377 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one is a bicyclic compound that belongs to the class of pyridopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a tetrahydropyridopyridazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one include other bicyclic pyridopyridazines, such as:
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
7-cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C13H19N3O/c17-13-12-10(5-4-8-14-12)9-15-16(13)11-6-2-1-3-7-11/h9,11,14H,1-8H2 |
Clé InChI |
BZIKHBTYMWDDBX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3=C(CCCN3)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


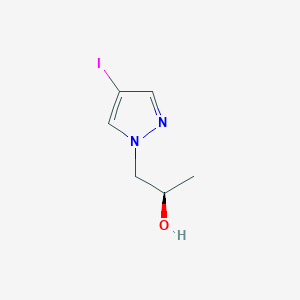
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)

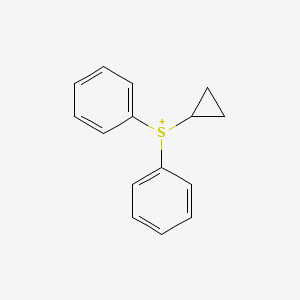
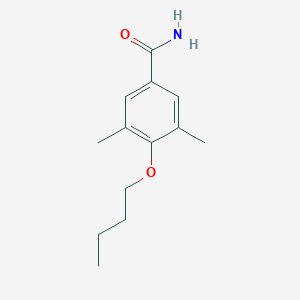
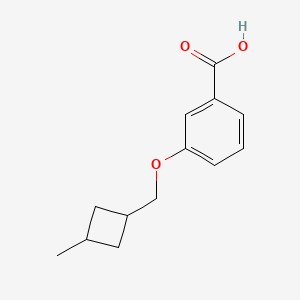

![6-Aminospiro[1,4-benzoxazine-2,1'-cyclopropan]-3(4H)-one](/img/structure/B12995348.png)
![6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)
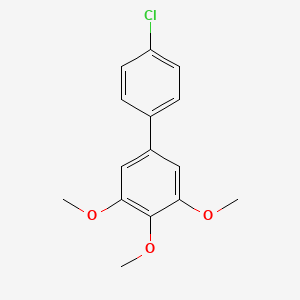
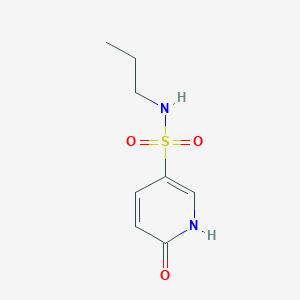
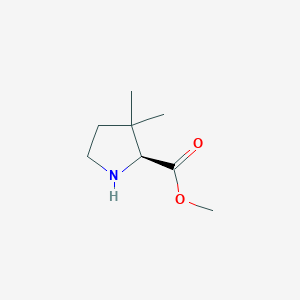
![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)

